ACK1 Protein, Human (sf9, GST)Activated CDC42 kinase 1; Tyrosine kinase non-receptor protein 2; TNK2

Antibody-Drug Conjugate (ADC) Cytotoxicity Minor Groove Binder

This compound, known in the literature as DC4SMe or phosphate prodrug 40 (DC4), belongs to the duocarmycin/CC-1065 class of DNA minor groove alkylating agents and is designed as a phosphate prodrug of the seco-CBI-based cytotoxin DC4. The molecule comprises three functional modules: (i) a 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylating subunit bearing a chloromethyl leaving group and a phosphate masking group at the 5-hydroxy position; (ii) a bis-indolyl DNA-binding moiety; and (iii) a 3-mercaptopropanamido linker terminating in a free thiol, which enables direct conjugation to antibodies via disulfide or thioether bonds.

Molecular Formula C34H29ClN5O7PS
Molecular Weight 718.1 g/mol
Cat. No. B12429427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACK1 Protein, Human (sf9, GST)Activated CDC42 kinase 1; Tyrosine kinase non-receptor protein 2; TNK2
Molecular FormulaC34H29ClN5O7PS
Molecular Weight718.1 g/mol
Structural Identifiers
SMILESC1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)OP(=O)(O)O)CCl
InChIInChI=1S/C34H29ClN5O7PS/c35-16-20-17-40(29-15-30(47-48(44,45)46)23-3-1-2-4-24(23)32(20)29)34(43)28-14-19-12-22(6-8-26(19)39-28)37-33(42)27-13-18-11-21(5-7-25(18)38-27)36-31(41)9-10-49/h1-8,11-15,20,38-39,49H,9-10,16-17H2,(H,36,41)(H,37,42)(H2,44,45,46)/t20-/m1/s1
InChIKeyPWGCKOQNKYABMN-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate: A Phosphate-Prodrugged Minor Groove Binder for ADC Development


This compound, known in the literature as DC4SMe or phosphate prodrug 40 (DC4), belongs to the duocarmycin/CC-1065 class of DNA minor groove alkylating agents and is designed as a phosphate prodrug of the seco-CBI-based cytotoxin DC4 [1]. The molecule comprises three functional modules: (i) a 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylating subunit bearing a chloromethyl leaving group and a phosphate masking group at the 5-hydroxy position; (ii) a bis-indolyl DNA-binding moiety; and (iii) a 3-mercaptopropanamido linker terminating in a free thiol, which enables direct conjugation to antibodies via disulfide or thioether bonds [2]. The phosphate group confers substantially enhanced aqueous solubility relative to the parent phenol, and the compound is designed to remain inactive until phosphatase-mediated cleavage liberates the active DNA-alkylating DC4 species [3].

Why Generic Substitution Fails for (S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate


Compounds within the duocarmycin/CC-1065 class cannot be interchanged without fundamentally altering ADC performance because small structural variations among DNA-binding bis-indolyl moieties, thiol linker architectures, and phosphate prodrug configurations yield divergent cytotoxicity profiles, linker stability, and in vivo efficacy [1]. For instance, DC4SMe (the target compound) and DC44SMe share identical CBI and bis-indolyl cores but differ only in the thiol linker substitution pattern; this single modification produces a measurable difference in cell line potency, with DC4SMe exhibiting IC50 values of 1.9, 2.9, and 1.8 nM against Ramos, Namalwa, and HL60/s cells, respectively, compared to DC44SMe's IC50s of 2.0, 2.8, and 1.9 nM in the same assays . More dramatically, the DC1SMe derivative (lacking the phosphate group) shows picomolar potency (IC50 18–25 pM) but lacks the aqueous solubility and antibody-conjugation compatibility conferred by the phosphate prodrug moiety . Thus, selecting a specific analog based on generic class membership alone risks suboptimal potency, compromised conjugate stability, or failed conjugation chemistry.

Quantitative Differentiation Evidence for (S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate (DC4SMe) Versus Key Comparators


DC4SMe Exhibits Comparable Potency to DC44SMe Across Three Lymphoma/Leukemia Cell Lines, with Subtle Cell-Type-Specific Differences

In direct comparator studies across three human cancer cell lines, DC4SMe and DC44SMe display similar but non-identical potency profiles. DC4SMe yields IC50 values of 1.9 nM (Ramos), 2.9 nM (Namalwa), and 1.8 nM (HL60/s) . DC44SMe, differing only by a gem-dimethyl substitution adjacent to the disulfide in the linker, gives IC50s of 2.0 nM, 2.8 nM, and 1.9 nM in the same three lines, respectively .

Antibody-Drug Conjugate (ADC) Cytotoxicity Minor Groove Binder

Phosphate Prodrug DC4SMe Enables Stable Antibody Conjugation via Free Thiol Linker, Distinguished from Non-Prodrug DC1SMe

DC4SMe is a phosphate prodrug that bears a free 3-mercaptopropanamido thiol group suitable for direct conjugation to antibody lysine residues via disulfide or thioether linkages [1]. In contrast, DC1SMe—a structurally related seco-CBI derivative lacking the phosphate group—is a free phenol that requires separate linker installation and prodrug functionalization before conjugation, adding synthetic steps and potential yield losses [2]. Conjugation efficiency with DC4SMe in aqueous buffer containing as little as 5% organic cosolvent yields exclusively monomeric and stable antibody-prodrug conjugates [3].

ADC Conjugation Linker Chemistry Phosphate Prodrug

Aqueous Solubility Enhancement Conferred by the Phosphate Group Relative to Non-Phosphorylated CBI Analogs

The phosphate group on the CBI 5-hydroxy position of DC4SMe confers significantly enhanced aqueous solubility compared to non-phosphorylated seco-CBI analogs [1]. While quantitative solubility measurements for DC4SMe specifically are not reported in the primary literature, the class-level principle is established: phosphate prodrugs of CBI-containing DNA alkylators exhibit markedly improved water solubility relative to their parent phenols, enabling formulation in aqueous buffers for in vivo administration and ADC conjugation [2]. In contrast, the parent DC4 phenol (free CBI-OH) and related seco-duocarmycin analogs without phosphate masking show limited aqueous solubility requiring organic cosolvents [3].

Solubility Phosphate Prodrug Formulation

DC4SMe Belongs to a Subclass of CBI-Based DNA Alkylators with Optimized Chemical Stability and Synthetic Accessibility

The CBI (cyclopropabenzindole) subunit in DC4SMe represents an engineered simplification of the natural CPI (cyclopropapyrroloindole) alkylating core found in CC-1065 and duocarmycins. Boger and coworkers demonstrated that CBI-containing analogs are approximately 4-fold more chemically stable and 4-fold more biologically potent than their CPI counterparts, while being considerably more synthetically accessible [1]. This CBI core is retained in DC4SMe, distinguishing it from earlier-generation CPI-based prodrugs such as carzelesin and adozelesin, which exhibited limited therapeutic activity and were discontinued after clinical evaluation [2].

Chemical Stability Synthetic Accessibility CBI Core

Phosphatase-Dependent Activation Provides a Controlled Prodrug Mechanism Absent in Direct-Acting DNA Alkylators

DC4SMe requires phosphatase-mediated cleavage of the phosphate group to liberate the active DNA-alkylating DC4 species [1]. This prodrug mechanism is fundamentally distinct from direct-acting DNA alkylators such as seco-Duocarmycin SA (IC50 ≈ 10 pM) [2] or DC1 (free phenol), which are constitutively active and cytotoxic upon cellular entry. The phosphate masking in DC4SMe provides a layer of control: the compound remains largely inactive in circulation and is activated preferentially in phosphatase-rich environments, which may include certain tumor microenvironments or intracellular compartments [3]. Direct-acting comparators lack this controlled-release property, potentially increasing off-target toxicity when administered as free drug or unconjugated payload.

Prodrug Activation Phosphatase Tumor Selectivity

Bis-Indolyl DNA-Binding Moiety Distinguishes DC4SMe from Simpler Monomeric CBI Payloads

DC4SMe incorporates a bis-indolyl DNA-binding moiety that enhances minor groove recognition and alkylation sequence selectivity relative to simpler monomeric CBI analogs lacking an extended binding domain [1]. SAR studies on 5-amino-seco-CBI compounds demonstrate that indolecarbonyl side chains substantially modulate cytotoxicity; for example, the 5'-methoxyindole derivative exhibits IC50 of 1.3 nM in AA8 cells (4 h exposure), while solubilized derivatives bearing O(CH2)2NMe2 substituents are approximately 10-fold less potent [2]. DC4SMe's bis-indolyl architecture is designed to optimize DNA binding affinity and sequence selectivity, a feature absent in minimal CBI payloads such as seco-CBI-TMI.

DNA Binding Minor Groove Binder Bis-Indolyl

Recommended Research and Industrial Applications for (S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate


ADC Payload for Hematologic Malignancies with Moderate Potency Requirements

Based on DC4SMe's IC50 values of 1.8–2.9 nM against Ramos (Burkitt lymphoma), Namalwa (B-cell lymphoma), and HL60/s (promyelocytic leukemia) cell lines, this payload is well-suited for antibody-drug conjugates targeting CD19, CD20, CD22, or CD79b in B-cell malignancies. The potency range provides a balance between efficacy and tolerability, and the free thiol linker enables straightforward conjugation to engineered cysteine residues or lysine amines [1].

Comparator Payload for Linker SAR Studies in Duocarmycin-Class ADCs

DC4SMe and its close analog DC44SMe differ only in the substitution pattern adjacent to the disulfide bond in the linker. This minimal structural divergence produces measurable differences in cell line potency [1]. Consequently, DC4SMe serves as an ideal comparator payload for structure-activity relationship (SAR) investigations examining how linker sterics and disulfide stability influence ADC intracellular processing, lysosomal release kinetics, and overall in vivo efficacy .

Phosphate Prodrug Reference Standard for Analytical Method Development

As a defined phosphate prodrug with well-characterized conversion to the active DC4 phenol upon phosphatase treatment, DC4SMe can be employed as a reference standard in developing and validating LC-MS/MS or HPLC methods to quantify prodrug-to-active drug conversion in biological matrices. This application supports ADC pharmacokinetic studies and payload release mechanism investigations [1].

In Vivo Xenograft Studies Requiring Stable, Conjugation-Ready Payloads

The phosphate group confers enhanced aqueous solubility, enabling formulation in aqueous buffers for intravenous administration in murine xenograft models. DC4SMe-antibody conjugates have demonstrated antigen-selective cytotoxic activity in vitro and antitumor activity in vivo in Ramos xenograft models, supporting its use in preclinical efficacy studies of novel ADC candidates [1].

Quote Request

Request a Quote for ACK1 Protein, Human (sf9, GST)Activated CDC42 kinase 1; Tyrosine kinase non-receptor protein 2; TNK2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.